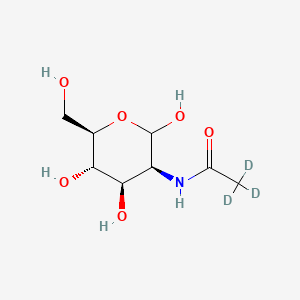
5-Benzyl-1H-indazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-1H-indazol-3-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 3 of the indazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1H-indazol-3-ol can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, followed by Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic schemes to ensure high yields and minimal byproducts. These methods may include the use of transition metal catalysts, such as copper or silver, and specific reaction conditions to achieve efficient synthesis. The choice of method depends on factors such as cost, scalability, and environmental considerations.
化学反応の分析
Types of Reactions
5-Benzyl-1H-indazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to the formation of various substituted indazole derivatives with enhanced biological properties.
科学的研究の応用
5-Benzyl-1H-indazol-3-ol has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 5-Benzyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This inhibition can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
類似化合物との比較
Similar Compounds
- 5-Phenyl-1H-indazol-3-amine
- 5-Methoxy-1-[(quinoline-2-yl methoxy)benzyl]-1H-indazol-3-ol
- 2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
Uniqueness
5-Benzyl-1H-indazol-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials, making it a valuable compound for further research and development.
特性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
5-benzyl-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C14H12N2O/c17-14-12-9-11(6-7-13(12)15-16-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16,17) |
InChIキー |
RBUHIINYAZLPGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)NNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


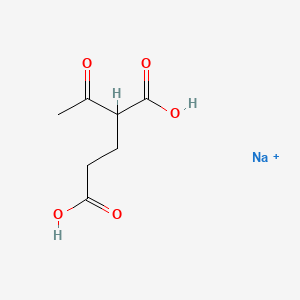
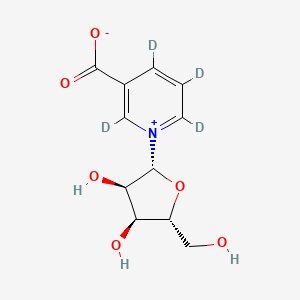
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
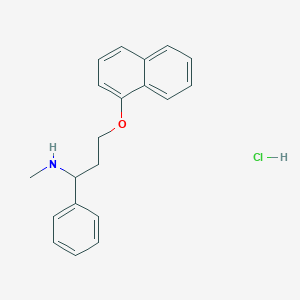
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
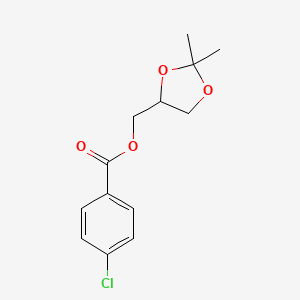
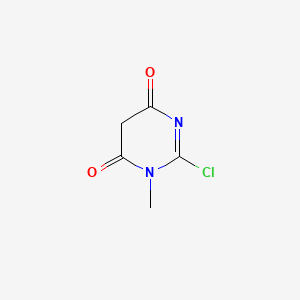
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
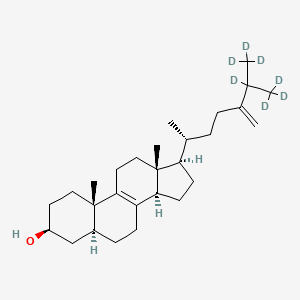
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)
